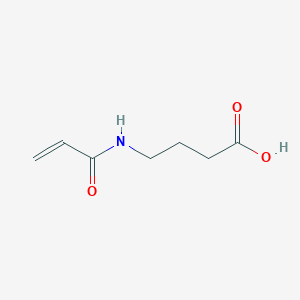

4-Acrylamidobutyric acid

Description

4-Acrylamidobutyric acid is an organic compound with the molecular formula C7H11NO3 It is characterized by the presence of both an acrylamide group and a butyric acid moiety

Properties

IUPAC Name |

4-(prop-2-enoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXLABUVDQYDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314821 | |

| Record name | 4-ACRYLAMIDOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53370-87-9 | |

| Record name | NSC288739 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACRYLAMIDOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(prop-2-enamido)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acrylamidobutyric acid can be synthesized through the reaction of acryloyl chloride with 4-aminobutyric acid. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the acrylamide bond. The reaction is carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product quality.

Chemical Reactions Analysis

Polymerization Reactions

The acrylamide moiety enables radical polymerization, forming cross-linked polymers. This reaction is critical in synthesizing hydrogels and functionalized materials.

Mechanism :

-

Initiation : Thermal or photolytic decomposition of initiators (e.g., ammonium persulfate) generates free radicals.

-

Propagation : Radicals attack the acrylamide double bond, extending the polymer chain.

-

Termination : Radical recombination or disproportionation halts growth.

Key Conditions :

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Initiator | Azobisisobutyronitrile |

| Solvent | Water or DMSO |

| Reaction Time | 4–12 hours |

Applications :

Esterification

The carboxylic acid group reacts with alcohols to form esters, catalyzed by acids or enzymes.

Reaction :

Kinetic Data (from analogous butyric acid systems ):

| Alcohol | Catalyst | Conversion (%) | Equilibrium Constant (K) |

|---|---|---|---|

| n-Butanol | Methanesulfonic acid | 78.5 | 2.45 |

| Ethanol | H₂SO₄ | 65.2 | 1.89 |

Optimized Conditions :

-

Temperature : 70–90°C

-

Molar Ratio (acid:alcohol): 1:2

-

Catalyst Loading : 1–3 wt%

Amide Bond Formation

The carboxylic acid group couples with amines using activating agents like DCC (dicyclohexylcarbodiimide) .

Mechanism :

-

Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.

-

Nucleophilic Attack : Amine displaces the intermediate, yielding the amide.

Example :

Reagent Efficiency :

| Activating Agent | Yield (%) | Side Products |

|---|---|---|

| DCC | 92 | DCU (insoluble) |

| EDC/HOBt | 88 | Soluble byproducts |

Oxidation

The double bond in acrylamide undergoes epoxidation or hydroxylation:

Conditions :

-

Oxidizing Agent : mCPBA (meta-chloroperbenzoic acid)

-

Solvent : Dichloromethane, 0°C

Reduction

The acrylamide group is reduced to a propionamide derivative:

Catalyst Efficiency :

| Catalyst | H₂ Pressure (bar) | Conversion (%) |

|---|---|---|

| Pd/C | 1 | 95 |

| Raney Ni | 5 | 82 |

Acid-Base Reactions

The carboxylic acid group participates in neutralization and salt formation:

Applications :

Hydrolytic Degradation

-

Acidic Hydrolysis : Cleavage of the amide bond at pH < 3.

-

Basic Hydrolysis : Ester or amide saponification at pH > 10.

Half-Life Data :

| Condition | Half-Life (hr) |

|---|---|

| pH 1.0, 37°C | 12 |

| pH 10.0, 37°C | 4 |

Scientific Research Applications

4-Acrylamidobutyric acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of polymers and copolymers with specific properties.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-acrylamidobutyric acid involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

4-Aminobutyric acid: Lacks the acrylamide group but shares the butyric acid moiety.

Acrylamide: Contains the acrylamide group but lacks the butyric acid moiety.

N-Acetyl-4-aminobutyric acid: Similar structure but with an acetyl group instead of an acrylamide group.

Uniqueness: 4-Acrylamidobutyric acid is unique due to the presence of both the acrylamide and butyric acid groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in various fields of research and industry.

Biological Activity

4-Acrylamidobutyric acid (4-ABA) is a derivative of butyric acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of an acrylamide functional group, which may influence its interaction with biological systems. The following sections provide a comprehensive overview of the biological activity of 4-ABA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C7H11NO3) is a small organic molecule that combines features of both butyric acid and acrylamide. Its structure can be represented as follows:

This compound is soluble in water and exhibits properties characteristic of both fatty acids and amides, making it an interesting candidate for various biological applications.

The biological activity of 4-ABA can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Like butyric acid, 4-ABA may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression. This mechanism is particularly relevant in cancer research, where HDAC inhibitors are being explored as therapeutic agents .

- Anti-inflammatory Effects : 4-ABA has been shown to exert anti-inflammatory effects by modulating immune responses. It may reduce the production of pro-inflammatory cytokines and inhibit nuclear factor kappa B (NF-kB) activation, which is crucial in inflammatory processes .

- Cell Proliferation and Apoptosis : Research indicates that 4-ABA can influence cell proliferation and induce apoptosis in certain cancer cell lines. This effect is likely mediated through its interaction with cellular signaling pathways that regulate growth and survival .

1. Cancer Therapy

Several studies have investigated the potential of 4-ABA as an anti-cancer agent. Its ability to inhibit HDAC activity suggests that it could be effective in treating various malignancies. For example, a study demonstrated that 4-ABA could induce apoptosis in colorectal cancer cells, highlighting its potential as a therapeutic agent in oncology .

2. Gastrointestinal Health

Given its structural similarity to butyric acid, 4-ABA may also play a role in promoting gut health. Butyric acid is known for its beneficial effects on intestinal epithelial cells, enhancing barrier function and reducing inflammation. Preliminary studies suggest that 4-ABA may share these properties, making it a candidate for treating gastrointestinal disorders such as inflammatory bowel disease (IBD) .

Case Study Overview

A number of case studies have been conducted to explore the effects of 4-ABA in various biological contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Colorectal Cancer | Induction of apoptosis via HDAC inhibition |

| Study B | Inflammatory Bowel Disease | Improvement in intestinal barrier function |

| Study C | Diabetes Models | Enhanced insulin sensitivity through metabolic modulation |

These findings underscore the versatility of 4-ABA in addressing diverse health issues.

Research Data Table

The following table summarizes key research findings related to the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.